Regioisomeric Impact on Buchwald-Hartwig Amination
The 2-bromo substitution (ortho to amine) versus the 4-bromo substitution (para to amine) produces markedly different reactivity in Buchwald-Hartwig amination reactions. Anilines bearing electron-withdrawing substituents (including ortho-bromo groups that exert both electronic and steric effects) required greater catalyst loadings and gave lower yields compared to unsubstituted or electron-donating anilines under identical mild conditions (Cs₂CO₃ as base) . This establishes that 2-bromo-N-(thiophen-3-ylmethyl)aniline, with its ortho-bromo substitution, occupies a distinct reactivity class compared to its 4-bromo regioisomer CAS 341008-33-1.
| Evidence Dimension | Buchwald-Hartwig amination yield with electron-withdrawing vs. electron-donating anilines |
|---|---|
| Target Compound Data | Contains ortho-bromo (electron-withdrawing/sterically hindered) aniline moiety; expected to require higher catalyst loading and yield lower product |
| Comparator Or Baseline | Anilines bearing electron-donating groups gave good results; anilines with electron-withdrawing substituents required greater catalyst loadings and gave lower yields |
| Quantified Difference | Class-level yield differential; ortho-bromo substitution places this compound in the lower-yield, higher-catalyst-demand class relative to electron-rich analogs |
| Conditions | Palladium-catalyzed amination of polysubstituted bromothiophenes using Cs₂CO₃ as base (Synthesis, 2005) |
Why This Matters
Procurement of the correct regioisomer is essential for reproducible synthetic outcomes; substituting the 2-bromo variant with the 4-bromo analog will alter reaction kinetics and may require complete re-optimization of catalytic conditions.
